molecular formula C19H20Br2N2O5 B15019151 2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15019151
M. Wt: 516.2 g/mol
InChI Key: FCGBZHUMWVKMCB-LSFURLLWSA-N
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Description

2-(2,6-dibromo-4-methylphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of brominated phenol and trimethoxyphenyl groups, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dibromo-4-methylphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of 2,6-dibromo-4-methylphenol. This intermediate can be synthesized through the bromination of 4-methylphenol using bromine in the presence of a suitable catalyst .

The next step involves the formation of the hydrazide derivative. This can be achieved by reacting 2,6-dibromo-4-methylphenol with hydrazine hydrate under controlled conditions to form the corresponding hydrazide. The final step involves the condensation of the hydrazide with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dibromo-4-methylphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the phenol ring .

Scientific Research Applications

2-(2,6-dibromo-4-methylphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-dibromo-4-methylphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s brominated phenol and trimethoxyphenyl groups enable it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dibromo-4-methylphenoxy)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of brominated phenol and trimethoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20Br2N2O5

Molecular Weight

516.2 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylphenoxy)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H20Br2N2O5/c1-11-5-13(20)18(14(21)6-11)28-10-17(24)23-22-9-12-7-15(25-2)19(27-4)16(8-12)26-3/h5-9H,10H2,1-4H3,(H,23,24)/b22-9+

InChI Key

FCGBZHUMWVKMCB-LSFURLLWSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC)Br

Origin of Product

United States

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